molecular formula C22H16O4 B14341071 Phenyl 2-[(3-phenylacryloyl)oxy]benzoate CAS No. 93099-35-5

Phenyl 2-[(3-phenylacryloyl)oxy]benzoate

Cat. No.: B14341071
CAS No.: 93099-35-5
M. Wt: 344.4 g/mol
InChI Key: RKIMXITXBPXMOT-UHFFFAOYSA-N
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Description

Contextualization within Ester and Aromatic Compound Chemistry

Phenyl 2-[(3-phenylacryloyl)oxy]benzoate is an ester, a class of organic compounds derived from the condensation of a carboxylic acid and an alcohol. Specifically, it can be considered a derivative of salicylic (B10762653) acid (2-hydroxybenzoic acid), where the phenolic hydroxyl group is esterified with cinnamic acid (3-phenylacrylic acid), and the carboxylic acid group of salicylic acid is esterified with phenol (B47542). This dual ester character, combined with the presence of multiple aromatic rings, places it firmly within the chemistry of aromatic esters.

Aromatic esters are valued for their stability and are integral components in a wide array of natural and synthetic materials, including fragrances, polymers, and pharmaceuticals. The reactivity of the ester groups, typically through hydrolysis or transesterification, is a key aspect of their chemical behavior. The aromatic rings within this compound contribute to its conformational rigidity and electronic properties, influencing its potential applications.

Significance of this compound and Analogues in Contemporary Organic Synthesis and Materials Science

The significance of this compound and its analogues lies in their potential as building blocks for more complex molecules and as functional materials themselves. The cinnamate (B1238496) moiety is a well-known photosensitive group, and its incorporation into molecules often imparts photo-responsive properties. This makes such compounds interesting for the development of photo-switchable materials and photopolymers.

In the field of materials science, derivatives of phenyl benzoate (B1203000) are recognized for their liquid crystalline properties. ncats.ioresearchgate.net The rigid, rod-like structure of many phenyl benzoate analogues allows them to form ordered phases (nematic, smectic) that are the basis for liquid crystal displays (LCDs). ncats.io The specific architecture of this compound, with its extended conjugated system and multiple aromatic rings, suggests that it and its derivatives could be investigated for similar applications. Research into liquid crystalline phenyl benzoate monomers has shown that variations in their structure can tune the mesophase behavior. bohrium.com

Furthermore, the salicylate (B1505791) portion of the molecule is a common motif in medicinal chemistry. Salicylates are known for their anti-inflammatory and analgesic properties. mdpi.com While no specific biological activity of this compound has been reported, the presence of this structural unit suggests a potential avenue for research in drug discovery.

Structural Features and Nomenclatural Considerations of this compound

The systematic IUPAC name for this compound is Phenyl 2-[(E)-3-phenylprop-2-enoyl]oxybenzoate. The "(E)" designation specifies the stereochemistry of the double bond in the cinnamate group as trans, which is the more stable and common isomer.

Key Structural Features:

Phenyl Benzoate Core: A central phenyl group is attached to a benzoate ester.

Salicylate Linkage: The benzoate is substituted at the 2-position, indicating its origin from salicylic acid.

Cinnamate Moiety: An acryloyl group with a phenyl substituent is attached to the salicylate's phenolic oxygen, forming a second ester linkage.

Aromatic Systems: The molecule contains three phenyl rings, contributing to its aromaticity and planarity.

Conjugation: The cinnamate group possesses a conjugated system of double bonds, which can influence its electronic and optical properties.

IdentifierValue
IUPAC NamePhenyl benzoate
CAS Number93-99-2
Molecular FormulaC₁₃H₁₀O₂
Molecular Weight198.22 g/mol
AppearanceWhite crystalline powder
Melting Point68-70 °C
Boiling Point298-299 °C

Data for Phenyl Benzoate. drugfuture.comsigmaaldrich.comchemspider.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93099-35-5

Molecular Formula

C22H16O4

Molecular Weight

344.4 g/mol

IUPAC Name

phenyl 2-(3-phenylprop-2-enoyloxy)benzoate

InChI

InChI=1S/C22H16O4/c23-21(16-15-17-9-3-1-4-10-17)26-20-14-8-7-13-19(20)22(24)25-18-11-5-2-6-12-18/h1-16H

InChI Key

RKIMXITXBPXMOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of Phenyl 2 3 Phenylacryloyl Oxy Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., 1H-NMR, 13C-NMR)

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom in "Phenyl 2-[(3-phenylacryloyl)oxy]benzoate" can be determined.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm) due to the presence of three phenyl rings. The protons of the cinnamate (B1238496) moiety's vinyl group (-CH=CH-) would likely appear as doublets in the δ 6.5-8.0 ppm range, with a characteristic large coupling constant (J ≈ 16 Hz) for the trans configuration. The protons on the benzoate (B1203000) and phenyl ester rings will show multiplets corresponding to their respective substitution patterns. A predicted ¹H-NMR spectrum for a similar compound, 2-(3-oxoprop-1-en-1-yl)phenyl benzoate, suggests the intricate splitting patterns that can be anticipated. np-mrd.org

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides crucial information about the carbon skeleton of the molecule. The carbonyl carbons of the two ester groups are expected to resonate in the downfield region of the spectrum, typically between δ 160-170 ppm. The aromatic and vinyl carbons would display a series of signals in the δ 110-150 ppm range. Analysis of related compounds like phenyl benzoate and various substituted benzoates provides reference points for the expected chemical shifts of the carbon atoms in the different rings. rsc.orgchemicalbook.comchemicalbook.com

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Vinylic6.5 - 8.0Doublet~16
Aromatic7.0 - 8.5Multiplet-

Interactive Data Table: Expected ¹³C-NMR Chemical Shifts for this compound

Carbon Type Expected Chemical Shift (ppm)
Carbonyl (Ester)160 - 170
Aromatic/Vinylic110 - 150

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of "this compound" is expected to show characteristic absorption bands corresponding to its ester and alkene functionalities, as well as its aromatic rings.

Key expected vibrational frequencies include:

C=O Stretching: Strong absorption bands around 1720-1740 cm⁻¹ are anticipated for the carbonyl groups of the two ester linkages. nih.gov

C=C Stretching: A medium intensity band in the region of 1620-1640 cm⁻¹ would indicate the presence of the alkene double bond in the cinnamate moiety. Aromatic C=C stretching vibrations are also expected in the 1450-1600 cm⁻¹ range.

C-O Stretching: Ester C-O stretching vibrations typically appear as strong bands in the 1000-1300 cm⁻¹ region.

=C-H Bending: Out-of-plane bending vibrations for the trans-alkene and the substituted aromatic rings would be observed in the fingerprint region (below 1000 cm⁻¹).

Analysis of the FT-IR spectrum of the related compound cinnamic acid shows a characteristic C=O stretch at approximately 1680 cm⁻¹ and a C=C stretch around 1630 cm⁻¹. docbrown.info Similarly, phenyl benzoate exhibits its key carbonyl absorption in the infrared spectrum. nih.gov

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Ester C=O Stretch1720 - 1740Strong
Alkene C=C Stretch1620 - 1640Medium
Aromatic C=C Stretch1450 - 1600Medium to Weak
Ester C-O Stretch1000 - 1300Strong

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a critical technique for determining the elemental composition and exact mass of a molecule, which in turn allows for the confirmation of its molecular formula. For "this compound" (C₂₂H₁₆O₄), the expected monoisotopic mass is approximately 344.1049 g/mol .

In addition to providing the molecular ion peak, mass spectrometry can reveal structural information through the analysis of fragmentation patterns. In the case of this molecule, common fragmentation pathways would likely involve the cleavage of the ester bonds. This could lead to the formation of characteristic fragment ions corresponding to the benzoyl cation (m/z 105), the phenoxy radical, the cinnamoyl cation (m/z 131), and various other fragments resulting from rearrangements and further bond cleavages. The mass spectrum of the related phenethyl benzoate shows fragmentation patterns that can serve as a reference. nist.gov

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry and Supramolecular Interactions

Single-crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structural information for crystalline compounds. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, as well as the visualization of the molecule's conformation in the solid state.

Advanced Chromatographic and Hyphenated Techniques for Purity Assessment and Component Separation

The purity of "this compound" is crucial for accurate spectroscopic analysis and any subsequent applications. Advanced chromatographic techniques are essential for both purifying the compound and assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of components in a mixture. For a compound like this aromatic ester, reverse-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a suitable method for purity assessment. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like benzoate and cinnamate esters, allowing for both separation and identification of impurities.

Thin-Layer Chromatography (TLC) and Column Chromatography: These techniques are fundamental for the purification of synthesized organic compounds. TLC is used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography, which is then used for the preparative separation of the desired product from byproducts and unreacted starting materials. nist.govnih.gov

AI-Assisted Structural Analysis and Spectroscopic Data Interpretation

The interpretation of complex spectroscopic data can be significantly enhanced through the use of artificial intelligence (AI) and machine learning algorithms. These computational tools can aid in several aspects of structural elucidation:

NMR Chemical Shift Prediction: AI models trained on large databases of known compounds can predict ¹H and ¹³C NMR chemical shifts with increasing accuracy, which can be invaluable for the initial assignment of complex spectra. spectroscopyonline.com

Automated Spectral Analysis: AI-powered software can automate routine tasks such as peak picking, integration, and even preliminary structural assignments from NMR data, thereby accelerating the analysis workflow. chemicalbook.com

Structure Elucidation from Multiple Data Sources: Advanced AI systems can integrate data from various spectroscopic techniques (NMR, MS, IR) to propose and rank potential molecular structures that are consistent with all the available evidence.

Reaction Mechanisms and Chemical Transformations of Phenyl 2 3 Phenylacryloyl Oxy Benzoate

Kinetics and Mechanism of Hydrolytic Degradation of Ester Linkages

Phenyl 2-[(3-phenylacryloyl)oxy]benzoate possesses two distinct ester linkages susceptible to hydrolysis: the phenyl ester of the salicylate (B1505791) moiety and the benzoate (B1203000) ester of the cinnamoyl group. The hydrolysis of such aromatic esters is subject to catalysis by both acids and bases, with the alkaline-catalyzed reaction typically being more significant.

The rate of alkaline hydrolysis for phenyl esters generally follows second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org The mechanism involves a nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester group. This rate-determining step leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield a carboxylate anion and a phenoxide leaving group. nih.gov

In the case of this compound, the salicylate ester linkage is expected to be significantly more reactive towards hydrolysis than the cinnamoyl ester linkage. This is analogous to the high reactivity of phenyl salicylate itself, which is readily hydrolyzed by microsomal carboxylesterases in biological systems. nih.gov The increased reactivity is attributed to intramolecular catalysis or electronic effects from the adjacent cinnamoyloxy group. Studies on substituted phenyl benzoates have shown that electron-withdrawing substituents on the phenyl leaving group increase the rate of hydrolysis by stabilizing the resulting phenoxide anion. chemrxiv.orgresearchgate.net

The kinetics of hydrolysis can be influenced by the reaction medium. For instance, the alkaline hydrolysis of substituted phenyl benzoates has been studied in aqueous solutions containing tetrabutylammonium (B224687) bromide (Bu₄NBr), where substituent effects were described using the Hammett relationship. researchgate.net The general mechanism for the alkaline hydrolysis of an ester linkage in the title compound is outlined below:

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the carbonyl carbon of one of the ester groups.

Formation of Tetrahedral Intermediate: A transient, negatively charged tetrahedral intermediate is formed.

Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the phenoxide or salicylate group as the leaving group.

Proton Transfer: A rapid proton transfer neutralizes the newly formed carboxylate and phenoxide ions, depending on the pH of the solution.

Research on similar compounds, like p-nitrophenyl salicylates, highlights the potential for intramolecular catalysis, which can significantly accelerate hydrolysis rates compared to esters lacking a suitably positioned functional group. acs.org

Table 1: Representative Second-Order Rate Constants for Alkaline Hydrolysis of Substituted Phenyl Benzoates in Aqueous 0.5 M Bu₄NBr at 25 °C

Substituent (X) in X-C₆H₄CO₂C₆H₅k (dm³ mol⁻¹ s⁻¹)
4-NO₂15.85
3-NO₂11.48
3-Cl2.51
H0.52
4-CH₃0.23

Data adapted from studies on substituted phenyl benzoates to illustrate electronic effects. researchgate.net

Photochemical Reactivity and Excited State Dynamics of this compound

The photochemical behavior of this compound is complex, governed by the two primary chromophores in its structure: the phenyl salicylate moiety and the phenyl cinnamoyl group. Upon absorption of UV radiation, the molecule can undergo several competing transformations.

Photo-Fries Rearrangement: The phenyl salicylate portion of the molecule is susceptible to the photo-Fries rearrangement. wikipedia.org This reaction involves the photochemical conversion of the phenolic ester into hydroxy aryl ketone derivatives. thermofisher.com Upon excitation, the ester bond undergoes homolytic cleavage to form a phenoxy radical and an acyl radical, which are held together in a "solvent cage". slideshare.net These radicals can then recombine at the ortho or para positions of the phenoxy ring to yield substituted 2-hydroxybenzophenones. sci-hub.se Radicals that escape the solvent cage can lead to the formation of phenol (B47542) as a byproduct. sci-hub.se The reaction is known to proceed through a radical mechanism and can occur even with deactivating substituents on the aromatic ring. wikipedia.org

[2+2] Cycloaddition: The cinnamoyl moiety is well-known for undergoing [2+2] photocycloaddition reactions, particularly in the solid state or concentrated solutions. acs.orgresearchgate.net Upon irradiation with UV light, two molecules can dimerize to form cyclobutane (B1203170) derivatives (truxinates or truxillates). nih.gov The stereospecificity of this reaction is often dictated by the packing arrangement of the molecules in the crystal lattice. acs.org Studies on halogen-substituted phenyl cinnamate (B1238496) derivatives have shown that even when the distance between double bonds is greater than the ideal 4.2 Å, the [2+2] cycloaddition can still occur. acs.org The reaction proceeds via a diradical intermediate formed through triplet sensitization. nih.gov

For this compound, there is a competition between the photo-Fries rearrangement of the salicylate ester and the [2+2] cycloaddition of the cinnamate group. The dominant pathway would likely depend on the reaction conditions, such as the solvent, concentration, and physical state (solution vs. solid).

Table 2: Product Distribution in the Photolysis of Aryl Benzoates in Different Media

Aryl BenzoateMedium2-Hydroxybenzophenone (Photo-Fries Product)p-Substituted Phenol (Side Product)
p-Methoxyphenyl benzoateCyclohexane24%38%
p-Methoxyphenyl benzoateMethanol (B129727)25%35%
p-Methoxyphenyl benzoateSDS Micelles65%10%

Data illustrates the influence of the reaction medium on the selectivity of the photo-Fries rearrangement for a representative aryl benzoate. sci-hub.se

Upon absorbing UV photons, this compound is promoted to an electronically excited singlet state (S₁). The subsequent fate of this excited molecule is determined by a series of rapid photophysical and photochemical processes. rsc.org For cinnamate-based systems, a key deactivation pathway is trans-cis photoisomerization around the C=C double bond, which occurs on a picosecond timescale. researchgate.net

However, studies on cinnamate-based UV filters have revealed that direct repopulation of the ground state from the initially excited ππ* state is not the only pathway. researchgate.net Internal conversion to a "dark" nπ* excited state can act as a bottleneck, impeding rapid energy dissipation. researchgate.net The excited molecule can also undergo intersystem crossing (ISC) from the singlet manifold to the triplet manifold (T₁). This triplet state is often implicated in photochemical reactions like cycloadditions. nih.govnih.gov

Electrophilic and Nucleophilic Aromatic Substitution on Phenyl and Benzoyl Rings

Electrophilic Aromatic Substitution (SₑAr): The reactivity of the various aromatic rings in this compound towards electrophilic substitution is governed by the electronic nature of the attached substituents. wikipedia.org

Salicylate-derived Phenyl Ring: This ring is attached to an ester oxygen (-O-CO-). The lone pairs on this oxygen atom can be donated into the ring via resonance, acting as an activating group. This effect directs incoming electrophiles to the ortho and para positions. reddit.com Therefore, this ring is the most activated towards SₑAr reactions like halogenation, nitration, or Friedel-Crafts reactions. lkouniv.ac.inlibretexts.org

Cinnamate Phenyl Ring: This ring is part of the cinnamoyl group and is not directly attached to a strongly activating or deactivating group, making its reactivity similar to that of benzene, though slightly modified by the conjugated acryloyl system.

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution is less common and typically requires the presence of strong electron-withdrawing groups (like -NO₂) on the aromatic ring and a good leaving group. acs.org The aromatic rings in this compound are not sufficiently electron-deficient to readily undergo SₙAr reactions under standard conditions. However, reactions can be forced under harsh conditions of high temperature and pressure, or through mechanisms involving radical intermediates. acs.org

Polymerization and Copolymerization Studies Involving Acryloyl Moieties

The acryloyl moiety (-CO-CH=CH₂) in this compound makes it a potential monomer for polymerization reactions. Acrylate (B77674) esters are versatile monomers that can undergo polymerization via free-radical, anionic, or controlled radical polymerization techniques. nih.govcmu.edufree.fr

Phenyl acrylate, a structurally related monomer, has been used extensively in polymerization-induced self-assembly (PISA) to create diblock copolymer nano-objects. rsc.orgresearchgate.net Using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, phenyl acrylate can be polymerized to form the core-forming or solvophobic block of copolymers, leading to morphologies such as spheres, worms, or vesicles. rsc.org

The title compound could serve as a functional monomer in copolymerization reactions with other common monomers like styrene (B11656) or methyl methacrylate (B99206). researchgate.netnih.gov Introducing this monomer into a polymer backbone would impart specific properties, such as UV-absorbing capabilities or photoreactive sites for subsequent cross-linking via the cinnamate's [2+2] cycloaddition. The reactivity ratios in such a copolymerization would determine the distribution of the monomer units along the polymer chain. nih.gov For example, studies on the copolymerization of styrene with other methacrylate esters have shown that the reactivity ratios can predict whether the resulting polymer will be random, alternating, or block-like in nature. nih.gov

Table 3: Copolymerization Methods for Acrylate-based Monomers

Polymerization MethodKey FeaturesTypical Monomers
Free-Radical PolymerizationInitiated by radicals (e.g., from benzoyl peroxide); less control over molecular weight and dispersity.Phenyl methacrylate, Styrene, Divinyl benzene. researchgate.net
Anionic PolymerizationInitiated by nucleophiles (e.g., organolithium); requires high purity; allows for controlled synthesis.(Meth)acrylate esters. cmu.edu
RAFT PolymerizationA type of controlled radical polymerization; allows for synthesis of well-defined block copolymers.Phenyl acrylate, Dimethyl acrylamide. rsc.org
ATRPAtom Transfer Radical Polymerization; another controlled method using a transition metal catalyst.Styrene, Pentadecylphenyl methacrylate. nih.gov

Oxidative and Reductive Transformations under Controlled Conditions

The chemical structure of this compound offers several sites for controlled oxidation and reduction reactions.

Oxidative Transformations: The most susceptible site for oxidation is the carbon-carbon double bond of the acryloyl moiety. Controlled oxidation could lead to several products:

Epoxidation: Using reagents like meta-chloroperoxybenzoic acid (m-CPBA) would convert the alkene into an epoxide.

Dihydroxylation: Reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would yield a diol.

Oxidative Cleavage: Stronger oxidizing agents like hot, concentrated KMnO₄ or ozone (O₃) followed by an oxidative workup would cleave the double bond, potentially yielding benzoic acid and a salicylate derivative.

The aromatic rings are generally resistant to oxidation but can be degraded under harsh conditions.

Reductive Transformations: Several functional groups in the molecule can be targeted by reduction:

Alkene Reduction: The C=C double bond can be selectively reduced to a single bond via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) and hydrogen gas (H₂). This would convert the cinnamoyl group to a hydrocinnamoyl group.

Carbonyl Reduction: The two ester carbonyl groups are more difficult to reduce than the alkene. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both ester groups to their corresponding alcohols, leading to the cleavage of the molecule and the formation of 3-phenyl-1-propanol, salicylic (B10762653) alcohol, and phenol.

Aromatic Ring Reduction: Reduction of the aromatic rings (a Birch reduction or catalytic hydrogenation under high pressure) is possible but requires more forcing conditions than the reduction of the alkene or carbonyl groups.

Catalytic Transformations and Functional Group Interconversions of this compound

The study of catalytic transformations involving this compound provides insight into its reactivity and potential for synthetic utility. A significant focus of these transformations is the Fries-type rearrangement, a classic acid-catalyzed reaction that converts phenolic esters into hydroxy aryl ketones. rsc.orgwikipedia.org This section will explore the mechanistic aspects of such rearrangements and other potential functional group interconversions applicable to this specific molecule.

Fries-Type Rearrangements

The Fries rearrangement of this compound is a complex process due to the presence of two ester functionalities and two aromatic rings, presenting multiple potential pathways for intramolecular acyl migration. The reaction is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), or Brønsted acids. lscollege.ac.inbyjus.com The mechanism generally proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution onto one of the phenyl rings. wikipedia.org

In the case of this compound, there are two potential acyl groups that could migrate: the benzoyl group from the salicylate moiety and the 3-phenylacryloyl (cinnamoyl) group. The relative propensity of these groups to migrate is influenced by the stability of the corresponding acylium ion and the electronic nature of the carbonyl groups. The Lewis acid catalyst coordinates to the carbonyl oxygen, which is the more electron-rich and preferred Lewis base site, facilitating the cleavage of the ester linkage to form the acylium ion. wikipedia.orgbyjus.com

The reaction conditions, particularly temperature and solvent polarity, play a crucial role in determining the regioselectivity of the rearrangement, favoring either ortho or para substitution on the phenolic ring. rsc.orgwikipedia.org Lower temperatures generally favor the formation of the para product, while higher temperatures tend to yield the ortho isomer. wikipedia.org This is often attributed to kinetic versus thermodynamic control, where the ortho product can form a more stable chelate with the Lewis acid catalyst at elevated temperatures. lscollege.ac.in The choice of a non-polar solvent can also favor the formation of the ortho-substituted product. byjus.com

It is important to consider that both intramolecular and intermolecular pathways can occur during a Fries rearrangement, which can be elucidated through crossover experiments. wikipedia.orglscollege.ac.in

A photochemical variant, the photo-Fries rearrangement, offers an alternative pathway that proceeds through a radical mechanism upon UV irradiation. rsc.org This method can sometimes provide different product distributions compared to the traditional acid-catalyzed reaction and may be applicable to substrates with heat-sensitive functional groups.

The table below summarizes the key parameters influencing the outcome of Fries-type rearrangements.

ParameterInfluence on Reaction Outcome
Catalyst Lewis acids (e.g., AlCl₃, BF₃) or Brønsted acids (e.g., HF) are typically required to promote the reaction.
Temperature Lower temperatures generally favor para-substitution, while higher temperatures favor ortho-substitution.
Solvent Non-polar solvents tend to favor ortho-substitution, whereas polar solvents can increase the yield of the para-product.
Mechanism Can proceed via intramolecular or intermolecular pathways. The photo-Fries rearrangement follows a radical mechanism.

Other Functional Group Interconversions

Beyond rearrangement reactions, other catalytic transformations and functional group interconversions can be envisioned for this compound. For instance, the ester linkages are susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acids and phenols.

Furthermore, the carbon-carbon double bond in the 3-phenylacryloyl moiety presents a site for various addition reactions. Catalytic hydrogenation, for example, would selectively reduce this double bond to yield the corresponding saturated ester. This transformation is often carried out using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

The diverse reactivity of this compound, particularly its propensity for Fries-type rearrangements and the reactivity of its ester and alkene functionalities, underscores its potential as a versatile building block in organic synthesis. The precise control of reaction conditions is paramount in directing the outcome of these transformations to achieve the desired products.

Computational Chemistry and Theoretical Investigations of Phenyl 2 3 Phenylacryloyl Oxy Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and reactivity of molecules like Phenyl 2-[(3-phenylacryloyl)oxy]benzoate. By approximating the electron density, DFT calculations can provide valuable insights into the molecule's behavior at a quantum mechanical level. These theoretical studies are essential for understanding the intrinsic properties of the molecule, which can be correlated with its chemical behavior and potential applications.

Molecular Orbital Analysis (HOMO-LUMO Energies and Spatial Distributions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the cinnamoyl moiety, which is rich in π-electrons and contains the electron-donating phenyl group. The LUMO, conversely, is likely distributed over the entire α,β-unsaturated ketone system, which acts as an electron acceptor. This distribution suggests that the cinnamoyl portion of the molecule is the most probable site for electrophilic attack, while the carbonyl group and the adjacent double bond are susceptible to nucleophilic attack. The phenyl benzoate (B1203000) fragment, particularly the ester group, also influences the electronic distribution, with the potential for delocalization of electron density across the molecule.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)Spatial Distribution
HOMO Energy-6.5Localized on the cinnamoyl moiety
LUMO Energy-2.1Distributed over the α,β-unsaturated ketone system
HOMO-LUMO Gap (ΔE)4.4-

Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity, Nucleophilicity)

Based on the hypothetical HOMO and LUMO energies, this compound would be classified as a moderately soft molecule, indicating its susceptibility to chemical reactions. The electrophilicity index would suggest that it behaves as a moderate electrophile, capable of accepting electrons in reactions with nucleophiles. Local reactivity descriptors, such as the Fukui functions, can further pinpoint the specific atomic sites most prone to electrophilic, nucleophilic, or radical attack. For this molecule, the carbonyl carbon and the β-carbon of the cinnamoyl group are expected to be the primary sites for nucleophilic attack, while the oxygen atoms and the phenyl rings would be more susceptible to electrophilic attack.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

DescriptorFormulaValue (eV)
Chemical Hardness (η)(ELUMO - EHOMO) / 22.2
Global Softness (S)1 / (2η)0.227
Electronegativity (χ)-(EHOMO + ELUMO) / 24.3
Electrophilicity Index (ω)χ2 / (2η)4.19

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption, NMR Chemical Shifts)

Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. For this compound, TD-DFT calculations would likely predict strong absorption bands in the UV region, corresponding to π-π* transitions within the aromatic rings and the conjugated system of the cinnamoyl group. The calculated maximum absorption wavelength (λmax) would be expected to be in the range of 280-320 nm, consistent with the extended conjugation of the molecule.

DFT can also be used to predict NMR chemical shifts with a high degree of accuracy. By calculating the magnetic shielding tensors for each nucleus, it is possible to obtain theoretical 1H and 13C NMR spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific resonances to individual atoms within the molecule. For this compound, the protons of the vinyl group in the cinnamoyl moiety would be expected to appear as doublets in the downfield region of the 1H NMR spectrum, while the aromatic protons would exhibit complex multiplet patterns. The carbonyl carbon of the ester and ketone groups would be predicted to have distinct chemical shifts in the 13C NMR spectrum.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to explore the conformational flexibility and intermolecular interactions of this compound over time. These simulations model the atomic motions of the molecule, allowing for the identification of stable conformations and the study of its interactions with other molecules, such as solvents or biological macromolecules.

The conformational landscape of this compound is determined by the rotational freedom around several single bonds, particularly the ester linkage and the bond connecting the phenyl ring to the vinyl group. MD simulations can reveal the most populated conformations and the energy barriers between them. It is expected that the molecule will adopt a relatively planar conformation to maximize π-conjugation, but rotations around the single bonds will lead to a range of accessible structures.

MD simulations can also shed light on the nature of intermolecular interactions. In a condensed phase, this compound is likely to engage in π-stacking interactions between its aromatic rings, as well as dipole-dipole interactions involving the polar ester and ketone groups. In the presence of a solvent, the simulations can predict how solvent molecules arrange themselves around the solute and influence its conformation and dynamics.

Quantum Chemical Studies on Reaction Pathways, Transition States, and Energetics

Quantum chemical methods, such as DFT, can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the highest energy points along the reaction coordinate, and to calculate the activation energies.

For instance, the hydrolysis of the ester bond in this compound can be studied computationally. These calculations would model the approach of a water molecule or a hydroxide (B78521) ion to the carbonyl carbon of the ester, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-O bond to release phenyl salicylate (B1505791) and cinnamic acid. The calculated activation energies for the acid- and base-catalyzed hydrolysis pathways would provide insights into the reaction kinetics under different conditions. Similarly, reactions at the α,β-unsaturated ketone, such as Michael addition, could be explored to understand the molecule's reactivity with nucleophiles.

Theoretical Characterization of Excited States and Photophysical Processes

The photophysical properties of this compound can be investigated through theoretical calculations of its excited states. Upon absorption of UV light, the molecule is promoted to an electronically excited state. The subsequent decay back to the ground state can occur through various pathways, including fluorescence, phosphorescence, and non-radiative processes like internal conversion and intersystem crossing.

TD-DFT and other advanced quantum chemical methods can be used to calculate the energies and properties of the lowest excited singlet (S1) and triplet (T1) states. These calculations can help to predict the fluorescence and phosphorescence emission wavelengths, as well as the lifetimes of the excited states. For a molecule with an extended π-system like this compound, it is expected that the S1 state will have significant π-π* character. The calculations can also explore the potential for photochemical reactions, such as cis-trans isomerization around the double bond of the cinnamoyl group, which can be a competing deactivation pathway from the excited state.

Advanced Materials Science Applications of Phenyl 2 3 Phenylacryloyl Oxy Benzoate

Liquid Crystalline Behavior and Mesophase Characterization of Phenyl 2-[(3-phenylacryloyl)oxy]benzoate Derivatives

The investigation of compounds structurally related to this compound reveals significant insights into their potential for liquid crystalline behavior. The presence of rigid phenyl rings linked by an ester group is a common feature in molecules that exhibit mesomorphic properties.

Structure-Mesomorphic Property Relationships

The relationship between molecular structure and mesomorphic properties is a critical aspect of liquid crystal research. For benzoate (B1203000) ester derivatives, the nature and length of terminal groups play a crucial role in determining the type of mesophase and the temperature range of its stability.

In a homologous series of 4-propyloxy phenyl-4'-n-alkoxy benzoates, which are structurally similar to derivatives of this compound, the mesomorphic behavior is highly dependent on the length of the n-alkoxy chain. For instance, in this series, shorter chain derivatives (methyl and propyl) are non-mesomorphic, while intermediate chain lengths (ethyl and butyl) exhibit monotropic nematic phases. Longer chains (octyl, decyl, and dodecyl) lead to the appearance of smectic phases, with the octyl derivative showing both nematic and smectic characteristics.

Thermotropic Phase Transitions and Thermal Stability in Mesophases

Thermotropic liquid crystals exhibit phase transitions dependent on temperature. The thermal stability of the mesophases is a key parameter for practical applications. Techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM) are instrumental in characterizing these phase transitions.

For the homologous series of 4-propyloxy phenyl-4'-n-alkoxy benzoates, DSC studies reveal the transition temperatures and associated enthalpy changes. The mesomorphic range, which is the temperature window where the liquid crystal phase exists, varies with the molecular structure. In this series, the mesomorphic range extends from a minimum of 5.0°C for the hexyl derivative to a maximum of 38.5°C for the octyl derivative. The thermal stability of the smectic phase is influenced by the polarity and polarizability of the terminal groups. For instance, the smectic thermal stability of a series with a right terminal -OC3H7 group is lower than a series with a -CH=CH-COO-C3H7 group, which can be attributed to differences in intermolecular attractions.

The textures observed under a polarizing microscope help in identifying the type of mesophase. Nematic phases typically show threaded or schlieren textures, while smectic A phases exhibit focal-conic fan-shaped textures.

Derivative (n-alkoxy chain)Transition Temperatures (°C)Mesophase Type(s)
MethylNon-mesomorphic-
EthylMonotropic NematicN
PropylNon-mesomorphic-
ButylMonotropic NematicN
OctylEnantiotropic Nematic and SmecticN, SmA
DecylEnantiotropic SmecticSmA
DodecylEnantiotropic SmecticSmA

Polymeric Materials Incorporating this compound Moieties

While specific research on polymeric materials incorporating the exact this compound moiety is not extensively documented in publicly available literature, the structural motifs of this compound are relevant to the field of liquid crystal polymers (LCPs). The rigid, rod-like structure of benzoate and phenylacrylate derivatives makes them suitable candidates for incorporation into polymer chains, either as part of the main chain or as side groups.

The inclusion of such mesogenic moieties can impart liquid crystalline properties to the resulting polymer. This can lead to materials with a high degree of molecular orientation, resulting in enhanced mechanical properties, thermal stability, and anisotropic optical behavior. The development of polymers containing similar benzoate structures has been explored for applications in high-performance fibers, films, and engineering plastics.

Development of Optical Materials and Components from this compound

The extended π-conjugated system present in this compound, spanning across the phenyl rings and the acryloyl group, suggests its potential for applications in optical materials, particularly in the domain of nonlinear optics (NLO). Molecules with significant conjugation and an asymmetric distribution of electron density can exhibit a large second-order nonlinear optical response, which is crucial for applications like second-harmonic generation (SHG).

Research on analogous polymeric systems, such as poly(2,5-bis(but-2-ynyloxy) benzoate) containing a polar diacetylene chromophore, has demonstrated excellent quadratic NLO properties. nih.govresearchgate.net Oriented films of such polymers have shown stable and outstanding SHG effects. nih.govresearchgate.net These findings suggest that materials derived from this compound, if appropriately designed to enhance their NLO response (for instance, by introducing strong electron-donating and electron-accepting groups), could be promising candidates for the development of optoelectronic and photonic devices. nih.gov

Role as Photosensitization Catalysts or Auxiliaries in Organic Synthesis

The this compound molecule contains a chalcone (B49325) (1,3-diphenyl-2-propen-1-one) substructure within its (3-phenylacryloyl) portion. Chalcones are a class of organic compounds known for their photo-reactivity and have been investigated for their role in photocatalysis. Their ability to absorb light, particularly in the visible spectrum, allows them to participate in various photocatalytic reactions.

The core mechanism often involves the chalcone moiety acting as a photosensitizer. Upon absorbing a photon, the molecule is promoted to an excited state. From this excited state, it can initiate chemical reactions through processes like photoinduced electron transfer (PET) or hydrogen atom transfer (HAT). For example, chalcones have been used in the visible-light photocatalytic synthesis of phenanthridinyl chalcones. In such reactions, a photoactivated species, often in conjunction with the chalcone, facilitates the transformation of starting materials into the desired products. The photo-reactivity and redox potential of chalcones make them valuable in promoting a range of chemical transformations, contributing to advancements in synthetic organic chemistry.

Environmental Behavior and Degradation Pathways of Phenyl 2 3 Phenylacryloyl Oxy Benzoate

Biodegradation Pathways and Microbial Metabolism of Aromatic Esters and Benzoates

The biodegradation of Phenyl 2-[(3-phenylacryloyl)oxy]benzoate is anticipated to be initiated by microbial esterases that hydrolyze the ester bonds. This initial step is crucial as it breaks down the complex molecule into smaller, more readily metabolizable aromatic compounds. The resulting intermediates, phenol (B47542), benzoic acid, and cinnamic acid derivatives, can then enter established microbial catabolic pathways.

Microorganisms, particularly bacteria and fungi, have evolved diverse strategies for the degradation of aromatic compounds. nih.gov For the benzoate (B1203000) moiety, degradation can proceed through either aerobic or anaerobic pathways. ethz.chlibretexts.org Under aerobic conditions, bacteria often utilize oxygenases to hydroxylate the aromatic ring, leading to the formation of catechols or protocatechuates. ethz.chnih.gov These intermediates then undergo ring cleavage, either through ortho- or meta-fission pathways, eventually funneling the breakdown products into central metabolic cycles like the tricarboxylic acid (TCA) cycle. nih.gov For example, the fungus Scedosporium apiospermum has been shown to degrade phenylbenzoate by first hydrolyzing it to phenol and benzoate, with the latter being catabolized via the protocatechuate branch of the ortho-pathway. nih.gov

Anaerobic degradation of benzoate is also a well-documented process, often involving the initial activation of the molecule to benzoyl-CoA. ethz.chresearchgate.net The benzoyl-CoA is then dearomatized and the ring is cleaved hydrolytically. researchgate.net

The phenylacryloyl component, a derivative of cinnamic acid, would likely undergo β-oxidation of the side chain, a common pathway for the degradation of such structures, leading to the formation of benzoyl-CoA, which can then enter the benzoate degradation pathway.

Table 1: Key Microbial Genera Involved in the Degradation of Related Aromatic Compounds

Microbial Genus Aromatic Substrate(s) Degradation Pathway
Pseudomonas Benzoate, Toluene Ortho and Meta cleavage pathways nih.gov
Rhodococcus Benzoate, Naphthalene Oxygenation and ring cleavage libretexts.org
Azoarcus Benzoate Benzoyl-CoA pathway ethz.ch
Scedosporium Phenylbenzoate Hydrolysis, Protocatechuate pathway nih.gov
Comamonas Aromatic compounds Protocatechuate pathway mdpi.com

Photodegradation Mechanisms and Environmental Fate under Light Exposure

The presence of the 3-phenylacryloyl group, a chromophore similar to that in cinnamates, suggests that this compound is susceptible to photodegradation. Cinnamate (B1238496) derivatives are known to undergo photochemical reactions upon exposure to ultraviolet (UV) radiation. rsc.orgresearchgate.net

One of the primary photochemical processes for cinnamates is trans-cis isomerization. rsc.orgrsc.org The trans isomer, which is typically the more stable form, can absorb UV light and be converted to the cis isomer. This isomerization can alter the biological and chemical properties of the molecule. While this process may not lead to the complete breakdown of the compound, it is an important transformation pathway that affects its environmental behavior.

In addition to isomerization, more extensive photodegradation can occur, leading to the fragmentation of the molecule. Studies on octyl methoxycinnamate (OMC), a common UV filter with a similar chromophore, have shown that it can undergo irreversible photodegradation, especially when in an aggregated state. rsc.orgrsc.org This can result in the formation of various photoproducts. mdpi.com For this compound, photo-induced cleavage of the ester bonds is a plausible degradation route, which would yield phenyl salicylate (B1505791) and cinnamoyl moieties. Further fragmentation of the aromatic rings could also occur with prolonged light exposure.

The environmental conditions, such as the solvent and the presence of other substances, can significantly influence the photodegradation process. For instance, in dilute solutions, photoisomerization might be the dominant pathway, whereas in aggregated forms or on surfaces, more complex photochemical reactions leading to a variety of photoproducts can be expected. rsc.orgrsc.org

Table 2: Potential Photodegradation Products of this compound based on Analogous Compounds

Parent Compound Moiety Potential Photochemical Reaction Potential Product(s)
3-Phenylacryloyl trans-cis Isomerization cis-Phenyl 2-[(3-phenylacryloyl)oxy]benzoate
3-Phenylacryloyl Photofragmentation Cinnamic acid derivatives, Phenyl salicylate

Chemical Hydrolysis and Solvolysis in Aquatic Systems

In aquatic environments, this compound is susceptible to chemical hydrolysis, a process where water molecules cleave the ester bonds. The rate of hydrolysis is highly dependent on the pH of the water. Phenyl benzoate, a structurally related compound, undergoes ester hydrolysis in the presence of strong acids or bases. guidechem.com

Under alkaline conditions, the hydrolysis of esters, including this compound, is expected to be significantly faster due to saponification. The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester group and leading to the formation of a carboxylate salt and an alcohol or phenol. In this case, hydrolysis would yield salicylate and cinnamate salts, along with phenol.

Acid-catalyzed hydrolysis can also occur, though it is generally slower than base-catalyzed hydrolysis for esters. In this process, the protonation of the carbonyl oxygen makes the carbonyl carbon more susceptible to nucleophilic attack by water.

The stability of this compound in neutral aquatic environments (pH ≈ 7) will depend on its specific chemical structure and the ambient temperature. However, given the presence of two ester linkages, a gradual hydrolysis over time is expected to be a significant degradation pathway. The initial products of hydrolysis would be phenyl salicylate and cinnamic acid, or salicylic (B10762653) acid and phenyl cinnamate, depending on which ester bond is cleaved first. Both pathways ultimately lead to the formation of salicylic acid, phenol, and cinnamic acid.

Table 3: Predicted Hydrolysis Products of this compound under Different pH Conditions

pH Condition Predominant Reaction Primary Hydrolysis Products
Acidic (pH < 7) Acid-catalyzed hydrolysis Salicylic acid, Phenol, Cinnamic acid
Neutral (pH ≈ 7) Neutral hydrolysis Salicylic acid, Phenol, Cinnamic acid

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
Phenyl benzoate
Salicylic acid
trans-Cinnamic acid
Phenol
Benzoic acid
Catechol
Protocatechuic acid
Benzoyl-CoA
Octyl methoxycinnamate
Phenyl salicylate
Cinnamic acid derivatives
Salicylate
Phenoxide
Cinnamate
Toluene

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing Phenyl 2-[(3-phenylacryloyl)oxy]benzoate?

  • Methodological Answer : The compound can be synthesized via esterification or transesterification reactions. For example, analogous benzoate esters are prepared by reacting phenol derivatives with acyl chlorides under basic conditions. In a typical protocol, phenol is dissolved in dilute NaOH, followed by slow addition of benzoyl chloride derivatives (e.g., 3-phenylacryloyl chloride) to form the ester bond. Yields vary depending on substituent reactivity; for instance, similar reactions report yields ranging from 21% to 89% . Optimization of reaction time, stoichiometry, and base strength is critical to minimize side products like unreacted starting materials or hydrolysis byproducts.

Q. How is NMR spectroscopy employed to confirm the structure of this compound?

  • Methodological Answer : 1^1H and 13^13C NMR are pivotal for structural confirmation. Key spectral features include:

  • 1^1H NMR : Resonances for aromatic protons (δ 6.8–8.2 ppm), ester carbonyl-adjacent protons (δ 4.5–5.5 ppm), and acryloyl doublet protons (J = 15–17 Hz).
  • 13^13C NMR : Peaks for carbonyl carbons (δ 165–170 ppm) and aromatic carbons (δ 120–140 ppm).
    Cross-validation with DEPT or HSQC experiments resolves ambiguous assignments. For example, in analogous compounds, coupling constants and splitting patterns distinguish regioisomers .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

  • Methodological Answer : Follow SDS guidelines for benzoate derivatives:

  • Handling : Use PPE (gloves, goggles), avoid inhalation of vapors, and work in a fume hood.
  • Storage : Keep in sealed containers under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis or oxidation. Stability tests under varying pH and temperature conditions are recommended .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of producing this compound?

  • Methodological Answer : Microwave irradiation accelerates reaction kinetics by enhancing dipole polarization. For similar benzoate esters, microwave conditions (e.g., 150°C, 20 min) achieve >90% yield compared to conventional heating (6–12 hours). Monitor reaction progress via TLC or in-situ IR to avoid overheating-sensitive degradation .

Q. What strategies resolve contradictions between experimental and computational spectral data?

  • Methodological Answer : Discrepancies in NMR/IR data may arise from dynamic effects (e.g., rotamers) or solvent interactions. Mitigation strategies include:

  • Temperature-dependent NMR : Identify conformational equilibria by varying probe temperatures.
  • DFT calculations : Optimize molecular geometries (e.g., using Gaussian or ORCA) to simulate spectra under identical solvent conditions. Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. How is X-ray crystallography applied to determine the solid-state structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves stereochemistry and packing motifs. Key steps:

  • Crystallization : Use solvent diffusion (e.g., hexane/ethyl acetate) to grow high-quality crystals.
  • Data collection : Optimize exposure time to balance resolution and radiation damage.
  • Refinement : Apply TWIN commands in SHELXL for handling twinned data. Validate via R-factor convergence (<5%) and electron density maps .

Q. What role does this compound play in developing bactericidal agents?

  • Methodological Answer : Benzoate esters with acryloyl moieties exhibit bactericidal activity by disrupting membrane integrity. Structure-activity relationship (SAR) studies involve:

  • Functional group modulation : Replace phenyl groups with electron-withdrawing substituents (e.g., –NO2_2) to enhance reactivity.
  • Bioassay protocols : Test against Gram-positive/negative strains (e.g., E. coli, S. aureus) via MIC assays. Correlate activity with logP values to assess membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.